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Compound of Interest

Compound Name: Benzaldehyde, p-phenethyl-

Cat. No.: B073492

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-
phenethyl benzaldehyde (also known as 4-(2-phenylethyl)benzaldehyde). The information
presented herein is essential for the identification, characterization, and quality control of this
compound in research and development settings. This document details the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Below are the tabulated, predicted, and experimentally reported chemical shifts for p-
phenethyl benzaldehyde.

'H NMR Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for p-Phenethyl Benzaldehyde

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b073492?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aldehyde proton (-
~9.97 Singlet 1H
CHO)
Aromatic protons
~7.82 Doublet 2H
ortho to -CHO
Aromatic protons
~7.35 Doublet 2H
meta to -CHO
) Aromatic protons of
~7.28 - 7.17 Multiplet 5H
the phenethyl group
_ Benzylic methylene
~2.95 Triplet 2H
protons (-CHz-Ar)
) Methylene protons (-
~2.90 Triplet 2H

CH2-Ph)

Note: Predicted values are based on analogous compounds and spectral databases. The exact
chemical shifts and coupling constants can vary based on the solvent and spectrometer
frequency used.

*C NMR Data

The 3C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and
their electronic environments.

Table 2: 13C NMR Spectroscopic Data for p-Phenethyl Benzaldehyde
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Chemical Shift (6) ppm

Assignment

~192.0 Aldehyde carbonyl carbon (-CHO)

~148.0 Quaternary aromatic carbon (C-4)

1410 Quaternary aromatic carbon of the phenethyl
group

~135.5 Quaternary aromatic carbon (C-1)

~130.0 Aromatic CH carbons ortho to -CHO

~129.5 Aromatic CH carbons meta to -CHO

~128.8 Aromatic CH carbons of the phenethyl group

~128.5 Aromatic CH carbons of the phenethyl group

~126.3 Aromatic CH carbon of the phenethyl group

~38.0 Benzylic methylene carbon (-CHz-Ar)

~37.5 Methylene carbon (-CH2-Ph)

Note: Predicted values are based on analogous compounds and spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for p-Phenethyl Benzaldehyde
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Wavenumber (cm~?) Intensity Assignment
~3080 - 3020 Medium Aromatic C-H stretch
~2920 - 2850 Medium Aliphatic C-H stretch
Aldehyde C-H stretch (Fermi
~2820, ~2720 Weak
doublets)
~1700 Strong Aldehyde C=0 stretch

~1605, ~1575, ~1495

Medium to Strong

Aromatic C=C stretching

vibrations

~830

Strong

p-Disubstituted benzene C-H

out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for p-Phenethyl Benzaldehyde

m/z Relative Intensity (%) Assignment

210 High [M]* (Molecular ion)

209 Moderate [M-H]+

181 Moderate [M-CHO]*

105 High [C7Hs0]* (Benzoyl cation)
91 High [C7H7]* (Tropylium cation)
77 Moderate [CeHs]* (Phenyl cation)

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A sample of p-phenethyl benzaldehyde (typically 5-10 mg for *H NMR and 20-50 mg for 13C
NMR) is dissolved in a deuterated solvent (e.g., CDCls, 0.5-0.7 mL) in a 5 mm NMR tube.[1][2]
[3][4][5] The solution must be homogeneous and free of any particulate matter.[3][4] The
spectrum is then acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Tetramethylsilane (TMS) is typically used as an internal standard (O ppm). For 13C NMR, proton
decoupling is commonly employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For liquid samples like p-phenethyl benzaldehyde, Attenuated Total Reflectance (ATR) is a
common and convenient sampling technique.[6][7] A small drop of the neat liquid is placed
directly onto the ATR crystal (e.g., diamond or zinc selenide).[6][7] The spectrum is then
recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6][7] A background spectrum
of the clean crystal is typically recorded first and subtracted from the sample spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of
volatile compounds like p-phenethyl benzaldehyde.[8][9] The sample is injected into a gas
chromatograph, where it is vaporized and separated from any impurities on a capillary column.
[8] The separated compound then enters the mass spectrometer. Electron lonization (El) is a
common method for generating ions, which are then separated based on their mass-to-charge
ratio by a mass analyzer.[8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://depts.washington.edu/eooptic/linkfiles/NMR%20sample%20preparation.pdf
https://nmr.chem.umn.edu/samprep.html
https://www.organomation.com/nmr-sample-preparation-the-complete-guide
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://chem.ch.huji.ac.il/nmr/preparation/preparation.html
https://www.organomation.com/nmr-sample-preparation-the-complete-guide
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://eureka.patsnap.com/article/gc-ms-vs-hplc-for-aromatics-content-analysis-which-is-better
https://gcms.labrulez.com/paper/5619
https://eureka.patsnap.com/article/gc-ms-vs-hplc-for-aromatics-content-analysis-which-is-better
https://eureka.patsnap.com/article/gc-ms-vs-hplc-for-aromatics-content-analysis-which-is-better
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Chemical Compound
(p-phenethyl benzaldehyde)

i B

Dissolve in
Deuterated Sol

Place Neat Liquid
vent on ATR Crystal

Dilute in
Volatile Solvent

NMR Spectrometer

Data Acquis!

FTIR Spectrometer

v

Data Anal*sis

y

1H and 3C NMR Spectra IR Spectrum

Mass Spectrum

AN

~N pd

Interpxetation &

Structural Elucidation
& Purity Assessment

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of p-Phenethyl Benzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073492#spectroscopic-data-of-p-phenethyl-
benzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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